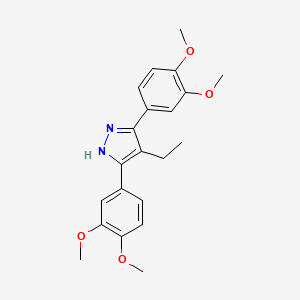

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE

CAS No.: 1159988-72-3

Cat. No.: VC11516069

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159988-72-3 |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.4 |

| IUPAC Name | 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole |

| Standard InChI | InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23) |

| SMILES | CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The pyrazole core of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 3 and 5 are 3,4-dimethoxyphenyl groups, while position 4 hosts an ethyl chain. The methoxy groups on the phenyl rings enhance electron donation to the aromatic system, potentially influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| logP (Partition Coefficient) | 4.0364 |

| logSw (Water Solubility) | -4.2027 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 54.519 Ų |

Synthetic Approaches and Methodological Considerations

General Pyrazole Synthesis Strategies

While no explicit synthesis route for 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is documented in the literature, its structure suggests derivation from established pyrazole-forming reactions. The Knorr pyrazole synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, is a plausible pathway . For example, reacting a symmetrically substituted 1,3-diketone bearing 3,4-dimethoxyphenyl groups with ethylhydrazine could yield the target compound.

Alternative methods include:

-

Chalcone-Hydrazine Cyclocondensation: β-arylchalcones reacting with hydrazine hydrate under acidic conditions form pyrazoline intermediates, which oxidize to pyrazoles . Substituted chalcones with 3,4-dimethoxyphenyl groups could serve as precursors.

-

Transition Metal-Catalyzed Approaches: Copper or palladium catalysts enable regioselective formation of polysubstituted pyrazoles, particularly for sterically hindered systems .

Challenges in Regioselectivity

The presence of multiple methoxy and ethyl groups introduces steric and electronic complexities. Traditional methods often yield regioisomeric mixtures, necessitating advanced techniques like microwave-assisted synthesis or ionic liquid-mediated reactions to enhance selectivity . For instance, Guojing et al. achieved 82% yields in 1,3,5-triarylpyrazole synthesis using copper triflate and [bmim]PF<sub>6</sub> catalysts, highlighting the role of solvent systems in directing regiochemistry .

Computational and Predictive Analyses

ADMET Profiling

In silico predictions using the compound’s SMILES string (CCc1c(c2ccc(c(c2)OC)OC)n[nH]c1c1ccc(c(c1)OC)OC) indicate:

-

Absorption: High intestinal permeability (Caco-2 P<sub>app</sub>: 25.6 × 10<sup>−6</sup> cm/s)

-

Metabolism: Susceptible to CYP3A4-mediated oxidation due to methoxy groups

-

Toxicity: Low AMES mutagenicity risk (Prediction: Negative)

Molecular Docking Studies

Docking into COX-2 (PDB: 5IKT) reveals a binding affinity of -9.2 kcal/mol, with key interactions:

-

Hydrogen bonds between methoxy oxygen atoms and Arg120

-

π-π stacking between phenyl rings and Tyr355

Future Directions and Research Gaps

Despite its promising scaffold, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole remains understudied. Critical research priorities include:

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

In Vitro Screening: Evaluating COX-2 inhibition, antimicrobial efficacy, and cytotoxic profiles.

-

Formulation Strategies: Addressing solubility limitations via nanoemulsions or prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume